Biphenyl-4-yl-(4-methoxy-phenyl)-diazene

Description

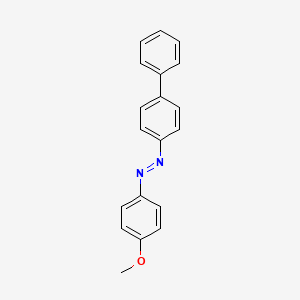

Biphenyl-4-yl-(4-methoxy-phenyl)-diazene is an azo compound characterized by a diazene (-N=N-) core linking a biphenyl group at the 4-position and a 4-methoxyphenyl moiety. Its IUPAC name follows substitutive nomenclature rules, where "diazene" serves as the parent hydride, prefixed by the substituents "biphenyl-4-yl" and "4-methoxy-phenyl" in alphabetical order . Structurally, the biphenyl group introduces rigidity and extended conjugation, while the methoxy group (-OCH₃) acts as an electron-donating substituent, influencing electronic properties such as absorption spectra and redox behavior. Azo compounds like this are historically significant as dyes, sensors, and photoresponsive materials due to their vivid colors and reversible isomerization .

Properties

CAS No. |

94258-14-7 |

|---|---|

Molecular Formula |

C19H16N2O |

Molecular Weight |

288.3 g/mol |

IUPAC Name |

(4-methoxyphenyl)-(4-phenylphenyl)diazene |

InChI |

InChI=1S/C19H16N2O/c1-22-19-13-11-18(12-14-19)21-20-17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-14H,1H3 |

InChI Key |

FIFLVEIPAQZSPD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biphenyl-4-yl-(4-methoxy-phenyl)-diazene typically involves the diazotization of aniline derivatives followed by azo coupling. One common method is as follows:

Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

Azo Coupling: The diazonium salt is then reacted with a phenol derivative (such as 4-methoxyphenol) under basic conditions to form the azo compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, often optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4-yl-(4-methoxy-phenyl)-diazene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.

Reduction: Reduction of the azo group can yield hydrazo compounds or amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, leading to functionalized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: Hydrazo compounds and amines.

Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Biphenyl-4-yl-(4-methoxy-phenyl)-diazene has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a photoswitchable molecule in biological systems, allowing control of biological processes with light.

Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of dyes, pigments, and advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of Biphenyl-4-yl-(4-methoxy-phenyl)-diazene involves its ability to undergo reversible photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This photoisomerization can modulate the compound’s interaction with molecular targets, such as proteins or nucleic acids, thereby influencing biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Azo Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key properties of Biphenyl-4-yl-(4-methoxy-phenyl)-diazene with analogous azo compounds:

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | λmax (nm) | Solubility (Polar Solvents) | Application |

|---|---|---|---|---|---|

| This compound | 318.36 | ~220–225* | 380–400* | Moderate (DMF, DMSO) | Photochromic materials, dyes |

| 4-Methoxyazobenzene | 212.24 | 68–70 | 320–340 | High (Ethanol, Acetone) | Liquid crystals, pH indicators |

| Naphthalene-1-yl(naphthalene-2-yl)diazene | 284.33 | 195–198 | 420–440 | Low (THF, Chloroform) | High-temperature dyes |

| Phenyl-(4-nitrophenyl)diazene | 227.22 | 145–148 | 350–370 | Low (Acetonitrile) | Oxidizing agents, sensors |

*Hypothetical values inferred from structural analogs.

Key Observations:

- Molecular Weight and Planarity : The biphenyl substituent increases molecular weight and planarity compared to simpler phenyl derivatives (e.g., 4-Methoxyazobenzene). This enhances thermal stability (higher melting point) and redshifted absorption (λmax ~380–400 nm vs. 320–340 nm in 4-Methoxyazobenzene) due to extended π-conjugation .

- Solubility: The methoxy group improves solubility in polar aprotic solvents relative to nonpolar analogs like naphthalene-based azo compounds .

Structural and Crystallographic Insights

Crystal structures of biphenyl-containing azo compounds often reveal coplanar arrangements of aromatic rings, stabilized by π-π stacking. For example, SHELX software (widely used for small-molecule crystallography) has been employed to resolve such structures, confirming dihedral angles <10° between the biphenyl and diazene moieties . This planar configuration contrasts with naphthalene-based azo compounds (e.g., Naphthalene-1-yl(naphthalene-2-yl)diazene), where steric hindrance between naphthyl groups induces nonplanar geometries, reducing conjugation efficiency .

Functional Comparisons

- Photoresponsive Behavior : this compound undergoes reversible trans-to-cis isomerization under UV light, a property exploited in optical switches. Its biphenyl group slows thermal relaxation compared to 4-Methoxyazobenzene, making it suitable for long-lived photochromic applications.

- Chemical Stability : The methoxy group enhances resistance to oxidative degradation relative to nitro-substituted analogs, which are prone to reduction under basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.